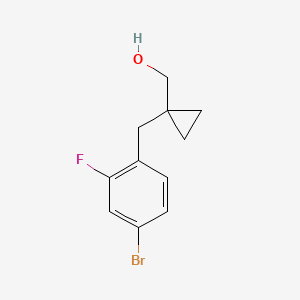
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an aminopropyl group, making it a versatile molecule for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride typically involves the reaction of thiomorpholine with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminopropyl chain.
Aplicaciones Científicas De Investigación
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiomorpholine ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): APTES is a silicon-based compound with similar aminopropyl functionality. It is widely used in surface modification and functionalization of materials.
3-Aminopropanol: This compound features an aminopropyl group and is used in the synthesis of various chemicals and pharmaceuticals.
Spermidine: Spermidine is a polyamine with an aminopropyl group, known for its role in cellular processes and potential therapeutic applications.
Uniqueness
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur-containing heterocycle differentiates it from other aminopropyl compounds and provides additional reactivity and functionality.
Propiedades
Fórmula molecular |
C7H18Cl2N2O2S |
|---|---|
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2S.2ClH/c8-2-1-3-9-4-6-12(10,11)7-5-9;;/h1-8H2;2*1H |
Clave InChI |
DDWQKDUTBBLGMT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)








